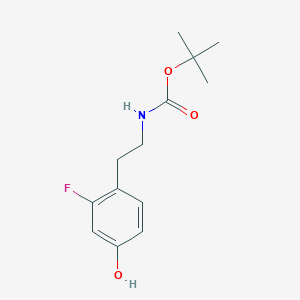

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

Description

Properties

Molecular Formula |

C13H18FNO3 |

|---|---|

Molecular Weight |

255.28 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate |

InChI |

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-10(16)8-11(9)14/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |

InChI Key |

XVXMLAJPEUCTGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

This technical guide details the chemical properties, synthetic utility, and handling protocols for tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate , a specialized intermediate used in the development of fluorinated bioactive amines, particularly in the fields of medicinal chemistry and metabolic stability engineering.

Executive Summary

This compound (referred to herein as Boc-2-F-Tyramine ) is a protected derivative of 2-fluoro-4-hydroxyphenethylamine. Structurally, it represents a "fluorinated tyramine" scaffold where the amine is masked by a tert-butoxycarbonyl (Boc) group.[1]

This compound serves as a critical "switch" intermediate in drug discovery.[1] The fluorine atom at the ortho position (relative to the ethylamine chain) modulates the metabolic stability of the molecule against Monoamine Oxidases (MAO), while the Boc group allows for selective functionalization of the phenolic hydroxyl group without interference from the primary amine.[1]

Physicochemical Profile

The introduction of the fluorine atom and the Boc group significantly alters the properties of the parent phenethylamine.[1]

Structural & Electronic Analysis[2]

| Property | Value / Description | Impact on Reactivity |

| Molecular Formula | C₁₃H₁₈FNO₃ | — |

| Molecular Weight | 255.29 g/mol | Suitable for fragment-based drug design. |

| Fluorine Effect | Increases the acidity of the phenol (lowers pKa) and reduces electron density on the ring, stabilizing it against oxidative metabolism. | |

| Boc Group | Steric Bulk & Lipophilicity | Increases LogP (hydrophobicity), improving solubility in organic solvents (DCM, EtOAc) compared to the free amine salt.[1] |

| H-Bonding | Donor (Phenol, Amide NH) | The phenol remains available for H-bonding or alkylation; the carbamate NH is less nucleophilic. |

Predicted Chemical Constants

Based on structure-activity relationships of fluorinated phenols and Boc-amines.

-

pKa (Phenol): ~9.3 – 9.5 (Slightly more acidic than Tyramine [pKa 10.0] due to F-inductive effect).

-

logP (Predicted): 2.1 – 2.4 (Moderate lipophilicity).[1]

-

Solubility: High in Methanol, DCM, Ethyl Acetate; Low in Water (unless deprotonated at pH > 10).[1]

Synthetic Utility & Reactivity[3]

The core utility of this molecule lies in its orthogonal protection .[1] The Boc group acts as a temporary shield, allowing chemists to modify the phenolic oxygen (e.g., creating ethers, esters, or carbamates) before releasing the amine.[1]

The "Fluorine Effect" in Medicinal Chemistry

The 2-fluoro substituent is not merely structural; it is functional.[1]

-

Metabolic Blocking: It sterically and electronically hinders hydroxylation at the ortho position.[1]

-

Conformational Bias: The fluorine atom can induce specific conformations in the ethyl chain via electrostatic repulsion/attraction with the carbonyl oxygen or the amine protons.[1]

Reaction Pathway Visualization (DOT)

The following diagram illustrates the standard synthesis of this intermediate via the Henry Reaction (Nitroaldol) and its subsequent divergent utility.

Caption: Synthesis of the Boc-protected intermediate via Henry Reaction followed by divergent application pathways.

Experimental Protocols

Protocol A: Selective O-Alkylation (Mitsunobu Reaction)

Objective: To attach a functional motif to the phenol while keeping the amine protected.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Alcohol (R-OH): 1.2 eq

-

Triphenylphosphine (PPh₃): 1.5 eq

-

DIAD (Diisopropyl azodicarboxylate): 1.5 eq

-

Solvent: Anhydrous THF

Methodology:

-

Preparation: Dissolve the substrate, R-OH, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]

-

Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[1][2]

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Target Rf usually higher than starting phenol).[1]

-

Workup: Quench with water, extract with EtOAc. Wash with brine.[1]

-

Purification: Silica gel chromatography. Note: The Boc group is stable under these neutral conditions.[1]

Protocol B: Chemoselective Boc-Deprotection

Objective: To liberate the primary amine as a salt without cleaving the ether (if formed) or affecting the fluorine.

Reagents:

-

4M HCl in Dioxane OR TFA/DCM (1:4 ratio).[1]

-

Scavenger (Optional): Triethylsilane (if highly reactive carbocations are generated, though less critical for Boc).[1]

Methodology:

-

Dissolution: Dissolve the carbamate in minimal DCM (if using TFA) or Dioxane (if using HCl).[1]

-

Acidolysis: Add the acid solution at 0°C. Stir at room temperature for 1–2 hours.

-

Observation: Gas evolution (CO₂ and Isobutylene) indicates reaction progress.[1]

-

-

Isolation:

-

Validation: 1H NMR should show the disappearance of the singlet at ~1.4 ppm (9H, Boc).[1]

Analytical Characterization (Expected)

When validating the identity of this compound, look for these specific spectral signatures:

-

1H NMR (CDCl₃, 400 MHz):

- 1.44 (s, 9H): tert-Butyl group (Boc).

- 2.75 (t, 2H): Benzylic CH₂.[1]

- 3.35 (m, 2H): N-CH₂.[1]

- 4.60 (br s, 1H): Carbamate NH.[1]

- 6.50 – 7.10 (m, 3H): Aromatic protons (Splitting pattern complex due to F-H coupling).[1]

- ~5.0–6.0 (br s, 1H): Phenolic OH (Chemical shift varies with concentration/solvent).[1]

-

19F NMR:

-

Single peak around -115 to -120 ppm (typical for fluoro-phenols).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

-

Storage: Store at +2°C to +8°C. Hygroscopic. Keep under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol, although the fluorine adds some oxidative stability.[1]

-

Incompatibility: Strong oxidizing agents, strong bases (will deprotonate phenol), strong acids (will remove Boc).[1]

References

-

Boc-Protection Methodologies: Sarkar, A., et al. "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[1][4] Journal of Organic Chemistry, 2011.[1][4]

-

Synthesis of Fluorinated Phenethylamines: Ladd, D. L., et al. "Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine."[5] Journal of Medicinal Chemistry, 1986.[1] (Provides foundational chemistry for fluorinated tyramine analogs).[1]

-

General Properties of Boc-Tyramine (Non-fluorinated Analog): National Center for Biotechnology Information. "PubChem Compound Summary for CID 80237, Boc-tyramine."

-

pKa of Fluorophenols: Gross, K. C., et al. "Substituent effects on the acidity of weak acids: Phenols."[1] Journal of Organic Chemistry, 2012.[1]

Sources

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: tert-Butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate

Strategic Utilization in Medicinal Chemistry and Radiotracer Synthesis[1][2]

Executive Summary

This technical guide analyzes tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate (hereafter referred to as

Chemical Architecture & Physicochemical Properties[3]

The molecule comprises three distinct functional domains, each serving a specific role in synthetic and pharmacological contexts.

1.1 Structural Analysis

-

Core Scaffold: 2-Fluoro-4-hydroxyphenethylamine (2-Fluorotyramine).

-

Electronic Modulation: The fluorine atom at the C2 position exerts a strong inductive effect (-I), significantly altering the electronic landscape of the phenyl ring compared to native tyramine.

1.2 The "Fluorine Effect" on Acidity and Lipophilicity

The presence of fluorine ortho to the ethylamine chain and meta to the hydroxyl group influences the pKa of the phenol.

| Property | Native Tyramine Derivative | 2-Fluoro Analogue (Target) | Impact |

| Phenolic pKa | ~10.0 | ~8.7 - 9.0 | Increased Acidity: The electron-withdrawing fluorine stabilizes the phenoxide anion, facilitating O-alkylation reactions under milder basic conditions.[1] |

| Lipophilicity (LogP) | ~1.2 (unprotected) | ~1.5 (unprotected) | Enhanced Permeability: Fluorine increases lipophilicity, improving blood-brain barrier (BBB) penetration in CNS-active analogs.[1] |

| Metabolic Stability | Low (CYP450 oxidation) | High | Metabolic Blockade: Fluorine blocks metabolic hydroxylation at the C2 position, extending half-life. |

1.3 NMR Spectral Signatures

Researchers characterizing this compound must anticipate specific

- F NMR: Singlet (decoupled) or multiplet ~ -115 to -120 ppm.

-

H NMR: The aromatic protons will exhibit

Synthetic Pathways[2][6]

The synthesis of

2.1 Pathway A: The Henry Reaction (De Novo)

This is the most reliable route when the starting amine is unavailable.

-

Condensation: 2-Fluoro-4-methoxybenzaldehyde reacts with nitromethane (

) via a Henry reaction to form the nitrostyrene.[1] -

Reduction: The nitrostyrene is reduced (using

or -

Demethylation:

removes the methyl ether to yield the free phenol. -

Protection: Selective

-Boc protection (see Protocol below).

2.2 Pathway B: Selective Protection (Direct)

Direct reaction of 2-fluoro-4-hydroxyphenethylamine with di-tert-butyl dicarbonate (

Experimental Protocol: Chemoselective Synthesis

Objective: Synthesize tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate from 2-fluoro-4-hydroxyphenethylamine hydrobromide.

Challenge: The phenol group is nucleophilic. In the presence of base,

Step-by-Step Methodology

-

Preparation:

-

Dissolve 2-fluoro-4-hydroxyphenethylamine HBr (1.0 eq) in a mixture of THF and Water (1:1 v/v).

-

Add

(2.5 eq). The pH should be ~8.0–8.5 (mildly basic to liberate the amine but not deprotonate the phenol fully).

-

-

Reaction:

-

Cool the solution to 0°C.

-

Add

(1.1 eq) dropwise dissolved in a minimal amount of THF. -

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

In-Process Control (Self-Validation):

-

TLC Check: (Mobile Phase: 30% EtOAc/Hexanes).

-

Observation: You may see two spots.

-

Spot A (Lower

): Target -

Spot B (Higher

):

-

-

Corrective Action: If Spot B is present, add 1.0 eq of

and methanol, then stir for 30 mins. This selectively hydrolyzes the phenolic carbonate ester back to the phenol, converging the mixture to the single target Spot A.

-

-

Workup:

-

Acidify carefully with 1M citric acid to pH ~4 (to protonate the phenol and ensure partition into organic phase).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine.[4]

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Flash Column Chromatography (

, Gradient 0–40% EtOAc in Hexanes). -

Yield Expectation: 85–95% as a white/off-white solid.

-

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis logic, highlighting the critical "Self-Correction" loop during the protection step.

Figure 1: Logic flow for the chemoselective synthesis of the target carbamate, featuring a corrective hydrolysis step for side-product management.

Applications in Drug Development

5.1 Bioisosteric Replacement

This molecule is frequently used to replace Tyrosine or Tyramine residues in peptide drugs.[1] The fluorine atom reduces the electron density of the aromatic ring, which can:

-

Increase resistance to oxidative metabolism.

-

Enhance hydrophobic interactions within receptor binding pockets (e.g., GPCRs).

5.2 Linker Chemistry for ADCs

The phenolic hydroxyl group is an excellent handle for creating "cleavable linkers" in Antibody-Drug Conjugates.

-

Mechanism: The phenol is alkylated with a linker chain containing a valine-citrulline moiety.

-

Role of Fluorine: The increased acidity of the 2-fluoro-phenol allows this alkylation to proceed under milder conditions (

vs.

5.3 PET Radiotracer Precursor

The

-

Workflow:

-Boc-2-fluorotyramine + -

Target: Serotonin Transporter (SERT) or Dopamine Transporter (DAT) imaging agents.[1]

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

- Agrawal, P., et al. (2012). Boc-Protection of Amines: A Review. Synthetic Communications, 42(15), 2117-2140. (General reference for Boc chemistry standards).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source for amine/phenol protection selectivity).

-

Bioorganic & Medicinal Chemistry Letters. (2010). Validation of fluoro-analogues of benzylamines as serotonin transporter imaging agents. PubMed Central. Link

Sources

Comprehensive Stability & Storage Protocol: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

An In-Depth Technical Guide on the Stability and Storage of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate (CAS 1448545-44-5).

Executive Summary

This compound (CAS 1448545-44-5) is a specialized intermediate often utilized in the synthesis of bioactive fluorinated phenethylamines.[1] Its structural integrity relies on the preservation of two sensitive moieties: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the oxidation-prone phenolic hydroxyl group.

Critical Storage Directive:

-

Temperature: Long-term storage at -20°C ± 5°C .

-

Atmosphere: Strictly Inert (Argon or Nitrogen) to prevent phenolic oxidation.

-

Container: Amber borosilicate glass with a Teflon-lined cap to prevent photolytic degradation and moisture ingress.

-

Shelf-Life: 12–24 months under optimal conditions; re-test purity every 6 months.

Chemical Identity & Structural Analysis

Understanding the molecular architecture is the first step in predicting degradation. This compound features a "push-pull" electronic system on the aromatic ring and a labile carbamate linker.

| Property | Data |

| Chemical Name | tert-Butyl (2-(2-fluoro-4-hydroxyphenyl)ethyl)carbamate |

| CAS Number | 1448545-44-5 |

| Molecular Formula | C₁₃H₁₈FNO₃ |

| Molecular Weight | 255.29 g/mol |

| Key Functional Groups | [2][3][4][5][6][7] • Phenol (C4-OH): Susceptible to oxidation (quinone formation).• Fluorine (C2-F): Inductive electron-withdrawing group (EWG); modulates pKa.• Boc-Carbamate: Acid-labile; thermally sensitive >100°C. |

Expert Insight: The 2-fluoro substituent is critical. While fluorine is an electron-withdrawing group (inductive effect, -I), it also donates electrons via resonance (+R). In this ortho position relative to the ethylamine chain, it slightly increases the acidity of the para-hydroxyl group compared to non-fluorinated tyramine derivatives. This increased acidity can make the phenolate anion more accessible in basic buffers, accelerating oxidative degradation if not controlled.

Degradation Mechanisms & Stability Profile

The stability of this compound is threatened by three primary vectors: Oxidative Dehydrogenation , Acidolytic Cleavage , and Photolysis .

3.1 Primary Degradation Pathways

The following diagram illustrates the two critical failure modes:

-

Acid Hydrolysis: Exposure to trace acids (even atmospheric CO₂ + moisture) cleaves the Boc group, yielding the free amine salt and isobutylene gas.

-

Phenolic Oxidation: Exposure to oxygen transforms the colorless phenol into a colored quinone species (often pink or brown).

Figure 1: Mechanistic degradation pathways for Boc-protected fluorophenols.

3.2 Thermal Stability

-

Solid State: Stable up to ~40°C for short periods. Prolonged exposure to >60°C may induce thermal rearrangement or slow decarboxylation.

-

Melt Sensitivity: As a carbamate, the compound may decompose near its melting point. Do not heat to melt for sampling; use a spatula.

Recommended Storage Conditions

To maximize shelf life, a multi-barrier storage approach is required.

| Parameter | Recommendation | Scientific Rationale |

| Primary Container | Amber Vial (Class 1 Borosilicate) | Blocks UV/Visible light (290–450 nm) which catalyzes auto-oxidation of phenols. |

| Headspace Gas | Argon (Preferred) or Nitrogen | Displaces O₂. Argon is heavier than air and provides a superior "blanket" over the solid. |

| Closure System | Teflon (PTFE) lined screw cap | PTFE is chemically inert and provides a tighter moisture seal than pulp/poly liners. |

| Temperature | -20°C (Long Term) 2-8°C (Active Use) | Low temperature kinetically inhibits hydrolysis and oxidation rates (Arrhenius equation). |

| Desiccant | Silica Gel Packet (Secondary Container) | Maintains low humidity to prevent acid-catalyzed hydrolysis of the Boc group. |

Handling & Re-test Protocols

Trustworthiness Protocol: The following steps ensure that the act of using the compound does not degrade the remaining stock.

5.1 Thawing Protocol (The "Equilibration Rule")

-

Remove the vial from the -20°C freezer.

-

Do NOT open immediately. Place the vial in a desiccator or on the benchtop.

-

Allow to warm to Room Temperature (RT) for 30–45 minutes .

-

Why? Opening a cold vial causes atmospheric moisture to condense instantly on the solid. This water, combined with atmospheric CO₂, creates carbonic acid, which can slowly cleave the Boc group over time.

-

5.2 Solubilization & Usage

-

Solvents: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate.

-

Avoid: Do not dissolve in acidic solvents (e.g., unbuffered CDCl₃ which often contains HCl traces) unless using immediately.

-

Solution Stability: Solutions in DMSO/DMF are stable for 24 hours at RT. Discard unused solutions; do not re-freeze.

5.3 Quality Control (QC) Workflow

Implement a "Gatekeeper" QC check before using stored material in critical GMP steps.

Figure 2: Decision tree for assessing compound viability post-storage.

Analytical Monitoring Methods

To verify stability, use the following HPLC parameters. Note the avoidance of strong acids in the mobile phase.[4][6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if possible to prevent on-column degradation, or keep run times short).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Boc absorption) and 254 nm (Aromatic).

-

Expected Retention: The Boc group makes the compound significantly less polar than the free amine. Expect elution in the 50–70% B range.

References

-

Chemical Identity : PubChem. tert-Butyl (2-(2-fluoro-4-hydroxyphenyl)ethyl)carbamate (CAS 1448545-44-5).[1] National Library of Medicine. Available at: [Link]

-

Boc Group Stability : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[3] (Detailed mechanisms of carbamate acid sensitivity).

- Phenol Oxidation: Burton, S. G. (2003). Oxidative degradation of phenols in aqueous media. Journal of Molecular Catalysis B: Enzymatic.

-

General Storage Guidelines : ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Available at: [Link]

Sources

- 1. Page 07702 (Chemical) [intlab.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lab Reporter [fishersci.co.uk]

- 7. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Notes and Protocols for the Modification of the Hydroxyl Group of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

Introduction

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate is a key intermediate in the synthesis of various pharmacologically active molecules. The phenolic hydroxyl group in this molecule offers a versatile handle for structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides detailed application notes and protocols for the chemical modification of this hydroxyl group, with a focus on O-alkylation and O-acylation. The presence of a fluorine atom on the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain necessitates careful consideration of reaction conditions to ensure high yields and prevent unwanted side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize this important building block.

Key Considerations for Modifying this compound

Before proceeding with specific protocols, it is crucial to understand the chemical nature of the starting material and how its constituent parts may influence the desired reaction.

-

The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and is central to many of the reactions discussed herein. The electron-withdrawing nature of the fluorine atom ortho to the hydroxyl group increases its acidity compared to a non-fluorinated phenol, potentially allowing for the use of milder bases.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group, generally stable to basic and mildly acidic conditions.[1] However, it is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] While generally stable to many bases used in O-alkylation, some strong bases or prolonged heating might lead to its partial or complete removal.[4] Therefore, reaction conditions must be chosen to be compatible with the stability of the Boc group.

-

Potential Side Reactions:

-

C-Alkylation vs. O-Alkylation: Phenoxide ions are bidentate nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. O-alkylation is generally favored, but C-alkylation can become a significant side reaction under certain conditions, particularly with the use of protic solvents which can solvate the phenoxide oxygen.[5]

-

Fries Rearrangement: In the case of O-acylation, the resulting aryl ester can undergo a Fries rearrangement to form hydroxyaryl ketones in the presence of a Lewis acid catalyst. This is generally not a concern under the basic or neutral conditions typically employed for O-acylation.

-

I. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide.[6][7] For the O-alkylation of this compound, the reaction proceeds via the formation of the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent.

Mechanism of Williamson Ether Synthesis

Comparative Table of Reaction Conditions for O-Alkylation

| Parameter | Condition A: Mild | Condition B: Standard | Condition C: For Less Reactive Halides |

| Base | K₂CO₃ | Cs₂CO₃ | NaH |

| Solvent | Acetone, Acetonitrile | DMF, Acetonitrile | THF, DMF (anhydrous) |

| Alkylating Agent | Primary Alkyl Halides (e.g., MeI, EtBr) | Primary Alkyl Halides, Benzyl Halides | Primary & some Secondary Alkyl Halides/Tosylates |

| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C | 0 °C to Room Temperature |

| Typical Reaction Time | 6-24 hours | 4-12 hours | 2-8 hours |

| Key Considerations | Good for reactive alkylating agents; minimizes risk to Boc group. | More effective for a wider range of substrates; Cs₂CO₃ is more soluble and basic than K₂CO₃. | Highly effective but requires strictly anhydrous conditions; NaH is a strong, non-nucleophilic base.[8] |

Detailed Protocol for O-Alkylation (Condition B)

This protocol describes a general procedure for the O-alkylation of this compound using cesium carbonate as the base.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (1.1 - 1.5 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and finely ground cesium carbonate (2.0 eq).

-

Add anhydrous DMF or MeCN to dissolve the starting material (to a concentration of approximately 0.1-0.5 M).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate phenoxide formation.

-

Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[9]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with water (2 x) and then with brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.

II. O-Acylation to Form Aryl Esters

O-acylation is a straightforward method to introduce an ester functionality at the phenolic hydroxyl group. This is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.

Mechanism of Base-Catalyzed O-Acylation

Comparative Table of Reaction Conditions for O-Acylation

| Parameter | Condition A: Acyl Chloride with Pyridine | Condition B: Anhydride with DMAP | Condition C: Mild Bicarbonate Method |

| Acylating Agent | Acyl Chloride (RCOCl) | Acid Anhydride ((RCO)₂O) | Acid Anhydride ((RCO)₂O) |

| Base/Catalyst | Pyridine (as solvent and base) | Triethylamine (Et₃N) with catalytic 4-(Dimethylamino)pyridine (DMAP)[10] | Sodium Bicarbonate (NaHCO₃)[11] |

| Solvent | Pyridine, Dichloromethane (DCM) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 1-4 hours | 1-6 hours | 12-24 hours |

| Key Considerations | Classic and effective method. Pyridine acts as a nucleophilic catalyst and acid scavenger. | Highly efficient due to the supernucleophilic nature of DMAP. Good for less reactive anhydrides. | A very mild and environmentally friendly option, suitable for sensitive substrates. |

Detailed Protocol for O-Acylation (Condition B)

This protocol details the O-acylation using an acid anhydride with a catalytic amount of DMAP.

Materials:

-

This compound (1.0 eq)

-

Acid anhydride (1.2 - 1.5 eq)

-

Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the acid anhydride (1.2 eq) dropwise to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-6 hours).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq), water, saturated sodium bicarbonate solution (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure O-acylated product.

III. Mitsunobu Reaction for O-Alkylation

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[12] While the stereochemistry is not relevant for a phenolic hydroxyl group, the Mitsunobu reaction offers a mild, one-pot alternative to the Williamson ether synthesis, particularly for the introduction of more complex alkyl groups from their corresponding alcohols.[13][14]

Mechanism of the Mitsunobu Reaction

Detailed Protocol for Mitsunobu O-Alkylation

Materials:

-

This compound (1.0 eq)

-

Alcohol (R-OH) (1.2 - 1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (aq)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled, stirring solution. A color change and/or the formation of a precipitate is often observed.

-

Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely by chromatography alone. Trituration with a suitable solvent (e.g., diethyl ether) may be necessary.

Troubleshooting and Optimization

-

Low Yield in Williamson Ether Synthesis: If the reaction is sluggish or yields are low, consider using a stronger base like NaH (with appropriate safety precautions and anhydrous conditions), switching to a more polar aprotic solvent like DMF, or increasing the reaction temperature.[15] Ensure the alkylating agent is reactive; primary halides are much more effective than secondary halides, and tertiary halides will primarily undergo elimination.[6]

-

Formation of C-Alkylated Byproducts: To minimize C-alkylation, use aprotic solvents such as DMF, DMSO, or acetonitrile. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[5]

-

Boc Group Cleavage: If cleavage of the Boc group is observed, ensure the reaction conditions are not too harsh. For O-alkylation, avoid prolonged heating at high temperatures. For O-acylation, ensure that any acidic workup is performed quickly and at low temperatures. If necessary, a milder base like sodium bicarbonate can be used.[11]

-

Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide and the hydrazine byproduct can be problematic. Using polymer-supported triphenylphosphine can simplify the workup, as the byproduct can be removed by filtration.[16]

Conclusion

The modification of the hydroxyl group of this compound is a valuable strategy in medicinal chemistry and drug development. The protocols outlined in this guide for O-alkylation and O-acylation provide robust starting points for the synthesis of a wide range of derivatives. Careful consideration of the choice of reagents and reaction conditions is paramount to achieving high yields while preserving the integrity of the N-Boc protecting group. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

- Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.

- RSC Advances. (2020, June 23). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.

- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

- Wordpress. (n.d.). Bases.

- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.

- RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Benchchem. (n.d.). Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.

- (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.

- PMC. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions.

- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.

- MDPI. (2013, December 3). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.

- Wikipedia. (n.d.). Mitsunobu reaction.

- (n.d.). Mitsunobu Reaction - Common Conditions.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Chemistry Steps. (2025, March 26). Mitsunobu Reaction.

- Organic Synthesis. (n.d.). Mitsunobu reaction.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- Department of Chemistry. (n.d.). Ch24 - Acylation of phenols.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Bases - Wordpress [reagents.acsgcipr.org]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

Engineering Covalent Efficacy: A Guide to Fluorinated Carbamates in Drug Discovery

Abstract & Strategic Rationale

This guide details the design, synthesis, and validation of fluorinated carbamates, a privileged scaffold in modern medicinal chemistry. While carbamates (

The incorporation of fluorine is not merely for lipophilicity modulation; it is a precise electronic dial. By fluorinating the

-

Tune Reactivity: Modulate the electrophilicity of the carbonyl carbon to achieve the "Goldilocks" zone—reactive enough to covalently modify the target enzyme, but stable enough to avoid non-specific toxicity.

-

Block Metabolism: Prevent oxidative dealkylation by Cytochrome P450s at metabolic soft spots.[1]

-

Enhance Permeability: Alter the

and lipophilicity (

Mechanistic Rationale: The "Goldilocks" Reactivity

The efficacy of a covalent carbamate inhibitor depends on its ability to carbamylate the catalytic serine residue of the target enzyme.[2] This is a suicide inhibition mechanism.

The Electronic Tuning Effect

The rate of carbamylation is governed by the leaving group ability of the alcohol moiety (

-

Non-fluorinated Phenols: Often possess high

(~10), making them poor leaving groups. The resulting carbamate is too stable and inactive. -

Highly Fluorinated Phenols (e.g., Pentafluorophenol):

is too low (~5.5). The carbamate is chemically unstable (hydrolyzes in plasma) and hyper-reactive (promiscuous binding). -

Strategic Fluorination: Introducing 1-2 fluorine atoms (e.g., 3-fluorophenol,

~9.0) optimizes the leaving group potential, balancing stability with potency.[3]

Pathway Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the mechanism of action for a fluorinated

Figure 1: Mechanism of covalent inactivation of FAAH by fluorinated carbamates. The fluorine on the aryl ring facilitates the collapse of the tetrahedral intermediate.

Application Protocols

Protocol A: Synthesis of Fluorinated -Aryl Carbamates

Objective: Synthesize a library of carbamates to screen for hydrolytic stability and enzymatic potency. Method: Isocyanate-Free Activated Carbonate Route. Rationale: Traditional isocyanate methods are limited by the availability of fluorinated isocyanates and safety concerns. This method uses 4-nitrophenyl chloroformate to create an activated intermediate that reacts with diverse amines.

Materials

-

Reagents: 4-Nitrophenyl chloroformate, Fluorinated Phenol (e.g., 3-fluorophenol), Triethylamine (TEA), Target Amine (e.g., cyclohexylamine), Dichloromethane (DCM, anhydrous).

-

Equipment: Round-bottom flask, inert gas (Argon) line, TLC plates.

Step-by-Step Methodology

-

Activation of Fluorinated Phenol:

-

Dissolve 4-nitrophenyl chloroformate (1.0 equiv) in anhydrous DCM (0.2 M) at 0°C.

-

Add the Fluorinated Phenol (1.0 equiv).

-

Dropwise add TEA (1.2 equiv).

-

Observation Check: A precipitate (TEA·HCl) should form. Stir for 2 hours at RT.

-

Result: Formation of the mixed carbonate intermediate.

-

-

Carbamate Formation:

-

To the reaction mixture (without isolation, if checking for simplicity, though isolation improves purity), add the Target Amine (1.1 equiv) and additional TEA (1.0 equiv).

-

Stir at RT for 4–12 hours.

-

Mechanism:[2][4][5][6][7][8] The amine attacks the carbonate, displacing the 4-nitrophenol (a good leaving group, but less reactive than the chloride).

-

-

Work-up & Purification:

-

Dilute with DCM, wash with 1M NaOH (to remove the toxic 4-nitrophenol byproduct—Critical Safety Step ).

-

Wash with brine, dry over

. -

Purify via Flash Column Chromatography (Hexane/EtOAc).

-

Self-Validation Check:

-

Low Yield? If the intermediate carbonate didn't form, check moisture levels in DCM. If the final step failed, the amine might be too sterically hindered; switch solvent to refluxing THF.

-

Purity Issue: If 4-nitrophenol persists, repeat NaOH washes until the aqueous layer is no longer yellow.

Protocol B: Kinetic Evaluation ( )

Objective: Determine the potency of the covalent inhibitor. Unlike reversible inhibitors (

Experimental Setup

-

Enzyme: Recombinant human FAAH (or target hydrolase).

-

Substrate: Fluorogenic substrate (e.g., AMC-arachidonoyl amide).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% BSA.

Workflow

-

Incubation: Incubate Enzyme (E) with Inhibitor (I) at 5 different concentrations (

) for varying time points ( -

Dilution: At each time point, dilute the mixture 100-fold into a solution containing the Substrate.

-

Measurement: Measure residual enzyme activity (

) via fluorescence. -

Calculation:

-

Plot

vs. Time ( -

The slope of each line is

. -

Plot

vs. -

Fit to the equation:

-

Data Interpretation:

| Parameter | Definition | Target Value for Lead |

|---|

|

Comparative Data: Impact of Fluorination[1][9][10]

The following table summarizes how fluorination patterns on the

| Leaving Group ( | Chemical Stability ( | FAAH Potency ( | Outcome | |

| Phenyl (No F) | 10.0 | > 48 h | > 10,000 nM | Inactive (Too stable) |

| 4-Fluorophenyl | 9.9 | > 48 h | 5,000 nM | Weak |

| 3-Fluorophenyl | 9.3 | 24 h | 50 nM | Optimal (Lead) |

| 3,4-Difluorophenyl | 8.8 | 12 h | 10 nM | Potent but less stable |

| Pentafluorophenyl | 5.3 | < 10 min | 1 nM | Toxic (Non-specific acylation) |

Note: Data derived from trends observed in FAAH inhibitor development (e.g., URB597 series).

Metabolic Stability Workflow

Fluorine is also used on the

Figure 2: Screening workflow for metabolic stability. Fluorination at the

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Kathuria, S., Gaetani, S., Fegley, D., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.[2][9] Nature Medicine, 9, 76–81. Link (Seminal paper on URB597, a fluorinated carbamate FAAH inhibitor).

-

Kumarn, S., et al. (2013). O-Aryl Carbamates as Covalent Inhibitors of Fatty Acid Amide Hydrolase.[2][5] Journal of Medicinal Chemistry. Link

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of productive inhibitor binding orientation in fatty acid amide hydrolase (FAAH) by QM/MM mechanistic modelling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

Welcome to the technical support guide for the synthesis of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will explore potential side reactions and provide troubleshooting solutions to ensure a successful synthesis.

The synthesis of this compound typically involves the protection of the amino group of 2-fluoro-4-hydroxyphenethylamine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. While this is a common and generally robust reaction, the presence of a nucleophilic hydroxyl group on the phenyl ring introduces the possibility of several side reactions. Understanding and controlling these potential issues is critical for maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of 2-fluoro-4-hydroxyphenethylamine?

The primary side reactions of concern are:

-

O-acylation: The reaction of the phenolic hydroxyl group with (Boc)₂O to form an O-Boc carbonate.

-

Di-Boc protection: The formation of a product where both the amino and hydroxyl groups are protected with Boc groups.

-

Formation of N,N-di-Boc derivatives: Although less common, over-reaction at the amine can occur under certain conditions.[1]

-

Degradation of starting material or product: The fluorinated phenyl ring can be sensitive to harsh reaction conditions.

Q2: Why is O-acylation a significant side reaction in this synthesis?

The phenolic hydroxyl group is also nucleophilic and can compete with the amino group in reacting with the electrophilic (Boc)₂O.[2][3][4] The relative nucleophilicity of the amino and hydroxyl groups is a key factor. While the amino group is generally a stronger nucleophile, the reaction conditions can influence the selectivity.[5]

Q3: How does the fluorine substituent affect the reaction?

The electron-withdrawing nature of the fluorine atom can decrease the basicity and nucleophilicity of the nearby amino group and the phenoxide, potentially influencing the rates of both N- and O-acylation.[6] This can also impact the overall stability of the molecule.[6][7]

Troubleshooting Guide: Side Reactions and Solutions

Issue 1: Significant Formation of O-acylated Byproduct

Symptoms:

-

TLC or LC-MS analysis shows a significant peak corresponding to the mass of the O-Boc protected product.

-

The yield of the desired N-Boc product is lower than expected.

Root Cause Analysis:

The competition between N-acylation and O-acylation is a classic example of chemoselectivity.[8] While the amino group is generally more nucleophilic than the hydroxyl group, several factors can favor O-acylation:

-

Base: Strong bases can deprotonate the phenolic hydroxyl, significantly increasing its nucleophilicity.

-

Solvent: Aprotic solvents may not solvate the amine as effectively, reducing its nucleophilic advantage.

-

Temperature: Higher temperatures can sometimes favor the thermodynamically controlled product, which may not always be the desired N-acylated compound.

Solutions & Protocols:

1. pH Control and Base Selection:

-

Explanation: Maintaining a slightly basic to neutral pH is crucial. A pH that is too high will favor the deprotonation of the phenol, leading to O-acylation.

-

Protocol:

-

Dissolve 2-fluoro-4-hydroxyphenethylamine in a suitable solvent system like a mixture of water and a miscible organic solvent (e.g., THF, acetone, or methanol).[2][9]

-

Use a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) in stoichiometric amounts.[10] Avoid strong bases like sodium hydroxide.

-

Monitor the pH of the reaction mixture if possible, aiming for a pH range of 8-9.

-

2. Solvent System Optimization:

-

Explanation: Protic solvents like water or methanol can solvate the amine through hydrogen bonding, potentially modulating its reactivity in a favorable way.[3] Some studies have shown that water-containing solvent systems can be highly effective and chemoselective for N-Boc protection.[2][3][11]

-

Protocol:

-

Employ a solvent system of water:acetone (9.5:0.5) or water:methanol.[2]

-

Dissolve the amine in the aqueous/organic mixture.

-

Add the (Boc)₂O, either neat or dissolved in a small amount of the organic co-solvent.

-

3. Temperature Control:

-

Explanation: Running the reaction at or below room temperature can enhance the kinetic selectivity for N-acylation.

-

Protocol:

-

Set up the reaction in an ice bath to maintain a temperature of 0-5 °C.

-

Add the (Boc)₂O solution dropwise to the stirred solution of the amine.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Visualizing the Competing Reactions:

Caption: Competing N-acylation and O-acylation pathways.

Issue 2: Formation of Di-Boc Protected Impurity

Symptoms:

-

A higher molecular weight peak is observed in the mass spectrum, corresponding to the addition of two Boc groups.

-

This impurity may be difficult to separate from the desired product due to similar polarities.

Root Cause Analysis:

The formation of the di-protected species occurs when both the amine and the hydroxyl group react with (Boc)₂O.[12] This is often a result of:

-

Excess (Boc)₂O: Using a large excess of the protecting agent increases the likelihood of the secondary reaction.

-

Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial N-acylation is complete can lead to the slower O-acylation of the N-protected intermediate.

-

Forced Conditions: High temperatures and strong bases will drive the reaction towards double protection.

Solutions & Protocols:

1. Stoichiometric Control of Reagents:

-

Explanation: Precise control over the amount of (Boc)₂O is the most effective way to prevent di-protection.

-

Protocol:

-

Use a slight excess, but no more than 1.1-1.2 equivalents, of (Boc)₂O relative to the starting amine.

-

Ensure accurate weighing of both the starting material and the reagent.

-

2. Careful Monitoring of Reaction Progress:

-

Explanation: Tracking the reaction allows it to be quenched once the starting material is consumed and before significant amounts of the di-protected product form.

-

Protocol:

-

Monitor the reaction every 15-30 minutes using TLC or LC-MS.

-

Once the starting amine is no longer detectable, promptly proceed with the work-up.

-

Troubleshooting Workflow for Di-Boc Impurity:

Caption: Workflow for addressing di-Boc impurity formation.

Issue 3: Degradation of the Aromatic Ring or Product

Symptoms:

-

Appearance of multiple unknown impurities in the chromatogram.

-

Discoloration of the reaction mixture (e.g., turning dark brown or black).

-

Low overall recovery of material after work-up.

Root Cause Analysis:

Phenolic compounds, especially those with activating groups, can be susceptible to oxidation. The fluoro-substituent can also influence the electronic properties and stability of the aromatic ring.[6] Potential causes for degradation include:

-

Harsh pH: Strongly acidic or basic conditions can lead to decomposition.

-

Oxidation: Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of certain metal ions, can cause oxidative degradation.

-

High Temperatures: Thermal decomposition can occur if the reaction is overheated.

Solutions & Protocols:

1. Inert Atmosphere:

-

Explanation: Performing the reaction under an inert atmosphere minimizes the risk of oxidation.

-

Protocol:

-

Assemble the reaction glassware and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Maintain a positive pressure of the inert gas throughout the reaction.

-

2. Control of Reaction Conditions:

-

Explanation: As with other side reactions, mild conditions are key to preventing degradation.

-

Protocol:

-

Maintain the reaction temperature at or below room temperature.

-

Use a mild base and avoid extremes of pH during the reaction and work-up.

-

Keep reaction times to the minimum necessary for complete conversion of the starting material.

-

3. Use of Antioxidants (Optional):

-

Explanation: In cases of severe oxidation, a small amount of an antioxidant can be added.

-

Protocol:

-

Consider adding a small quantity (e.g., a few crystals) of a radical scavenger like butylated hydroxytoluene (BHT) to the reaction mixture. This is generally a last resort and should be tested on a small scale first.

-

Summary of Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| (Boc)₂O Stoichiometry | 1.1 - 1.2 equivalents | Minimizes di-protection. |

| Base | NaHCO₃ or Et₃N | Avoids strong deprotonation of the phenol, reducing O-acylation. |

| Solvent | Aqueous co-solvent (e.g., Water/THF, Water/Acetone)[2][3] | Enhances chemoselectivity for N-acylation. |

| Temperature | 0 °C to Room Temperature | Favors kinetic control and N-acylation, minimizes degradation. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the phenol. |

| Monitoring | TLC or LC-MS | Allows for timely quenching of the reaction to prevent side products. |

References

-

Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. Available at: [Link]

-

Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews. Available at: [Link]

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.

-

Zhang, W., et al. (2020). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Nature Communications. Available at: [Link]

-

Nakamura, K., et al. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. Available at: [Link]

-

Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

Majumdar, S., et al. (2014). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Rao, V. U., et al. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

-

Pabasara, H. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. Available at: [Link]

-

Loev, B., & Kormendy, M. F. (1965). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

-

ResearchGate. (2018). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link]

-

Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Quora. Available at: [Link]

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd..

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

-

Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Dalvit, C., et al. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

-

Brainly. (2023). What is the difference between O-acylation and N-acylation? Brainly.com. Available at: [Link]

- PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

-

Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mcours.net [mcours.net]

- 4. brainly.com [brainly.com]

- 5. quora.com [quora.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. differencebetween.com [differencebetween.com]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. BOC deprotection [ms.bzchemicals.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will address common challenges, provide detailed troubleshooting protocols, and explain the causality behind our experimental recommendations to ensure you achieve the highest possible yield and purity.

The primary challenge in this synthesis is the chemoselective N-acylation of the primary amine in the presence of a moderately acidic phenolic hydroxyl group. This guide will focus on strategies to maximize the desired N-Boc protection while minimizing the formation of the O-Boc and N,O-di-Boc byproducts.

Reaction Pathway and Key Challenges

The core of this synthesis is the protection of the primary amine of 2-(2-fluoro-4-hydroxyphenyl)ethan-1-amine using di-tert-butyl dicarbonate (Boc₂O). The critical challenge arises from the competitive reactivity of the phenolic hydroxyl group.

Caption: Reaction scheme showing the desired N-Boc protection and potential side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What went wrong?

Answer: This is a common issue that typically points to one of three culprits: insufficient activation of the amine, poor quality of reagents, or inadequate reaction time.

-

Causality: The Boc protection reaction involves the nucleophilic attack of the amine on the Boc anhydride.[1] If the amine is not sufficiently nucleophilic or if the anhydride has degraded, the reaction will be slow or incomplete. While aromatic amines can be slow to react, the aliphatic amine in your starting material should be quite reactive.[2]

-

Troubleshooting Steps:

-

Verify Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh bottle or a properly stored reagent.

-

Check Stoichiometry: While controlling stoichiometry is key to avoiding di-protection, using too little Boc₂O (e.g., less than 1.05 equivalents) can lead to an incomplete reaction. Ensure accurate measurements.

-

Solvent Choice: The reaction should be conducted in a solvent that can dissolve the starting material. A mixture of a polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) with water is often effective for creating a biphasic system with a mild base.[3]

-

Extend Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC). If the starting material is being consumed, but slowly, allow the reaction to stir longer (e.g., 12-24 hours) at room temperature.[4]

-

Question 2: I've isolated my product, but NMR analysis shows a significant impurity with a second Boc group. How do I prevent the formation of this di-protected byproduct?

Answer: The formation of the N,O-di-Boc protected species is the primary challenge in this synthesis. It occurs when the reaction conditions are harsh enough to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile.

-

Causality: The pKa of a phenol is typically around 10. Strong organic bases like triethylamine (TEA, pKa of conjugate acid ~10.8) or catalysts like 4-dimethylaminopyridine (DMAP) can deprotonate the phenol, facilitating its attack on Boc₂O.

-

Preventative Measures:

-

Choice of Base is Critical: Avoid strong organic bases. The ideal choice is a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] These bases are strong enough to neutralize the protonated amine intermediate but generally not strong enough to deprotonate the phenol, thus ensuring chemoselectivity.

-

Control Boc₂O Stoichiometry: Use a slight excess of Boc₂O, but avoid a large excess. A range of 1.05 to 1.2 equivalents is typically optimal. A large excess will drive the reaction towards di-protection after the more reactive amine has been consumed.

-

Maintain Low Temperature: Running the reaction at 0 °C to room temperature is highly recommended.[3] Elevated temperatures can provide the energy needed to overcome the activation barrier for O-acylation.

-

Question 3: My purification by column chromatography is difficult. The desired product and the di-protected byproduct have very similar Rf values.

Answer: Co-elution of the N-Boc and N,O-di-Boc products is a frequent purification hurdle due to their similar polarities.

-

Causality: The addition of a second bulky, non-polar Boc group does not always drastically change the polarity of the molecule, leading to poor separation on silica gel.

-

Optimization Strategies:

-

Adjust Solvent System: Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexane or Heptane). Start with a very low percentage of the polar solvent and increase it very slowly. For example, start with 10% Ethyl Acetate in Hexane and increase by 1-2% increments.

-

Alternative Chromatography: If silica gel fails, consider reverse-phase chromatography (C18 column), where the elution order would be reversed.[6] The more non-polar di-Boc product will be retained longer.

-

Chemical Quench: Before workup and purification, consider adding a mild nucleophilic amine scavenger like N-methyl-1,3-propanediamine in a small amount to react with any excess Boc₂O. This can simplify the crude mixture.

-

Crystallization: The desired product, being a carbamate with a free hydroxyl group, may be more amenable to crystallization than the di-protected byproduct. Experiment with different solvent systems (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane) to selectively crystallize the desired product from the crude mixture.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of an amine? The reaction begins with the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butoxide. A base is used to neutralize the protonated amine that is formed, driving the reaction to completion.[1][3]

Q2: Why is the choice of base so important for this specific molecule? This molecule is bifunctional, containing both a primary amine and a phenolic hydroxyl group. The amine is more nucleophilic and basic than the phenol. However, under sufficiently basic conditions, the phenol can be deprotonated to form a phenoxide, which is also a potent nucleophile. Using a mild base like NaHCO₃ selectively neutralizes the protonated amine without significantly deprotonating the phenol, thus favoring N-protection.[7]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like 30-50% Ethyl Acetate in Hexane. The starting material will be the most polar (lowest Rf), the desired N-Boc product will be in the middle, and the N,O-di-Boc byproduct will be the least polar (highest Rf).

-

Product Characterization:

-

NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Look for the characteristic 9-proton singlet around 1.4 ppm for the tert-butyl group and the disappearance of the starting material's signals.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₆FNO₃, MW: 241.26 g/mol ).[6][8]

-

HPLC: To determine the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient is a standard method.[6]

-

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

-

2-(2-fluoro-4-hydroxyphenyl)ethan-1-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Sodium Bicarbonate (NaHCO₃) (3.0 equiv)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine (saturated aq. NaCl)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-(2-fluoro-4-hydroxyphenyl)ethan-1-amine and dissolve it in a 2:1 mixture of THF and water.

-

Add Base: Add sodium bicarbonate to the solution and stir vigorously for 15 minutes at room temperature.

-

Add Boc₂O: Cool the mixture to 0 °C using an ice bath. Dissolve the di-tert-butyl dicarbonate in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (30% EtOAc in Hexane).

-

Workup: Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Add Ethyl Acetate to the remaining aqueous mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid/oil via flash column chromatography on silica gel using a gradient of 10% to 40% Ethyl Acetate in Hexane.

-

Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by NMR, MS, and HPLC to confirm structure and purity.

Caption: A step-by-step workflow for the optimized synthesis.

Data Summary Table

The following table summarizes the expected outcomes based on the choice of base, which is the most critical parameter for this synthesis.

| Base (equiv.) | Solvent | Temp. (°C) | Expected N-Boc Yield | Expected Di-Boc Formation | Key Insight |

| NaHCO₃ (3.0) | THF/H₂O | 0 to RT | High (>85%) | Minimal (<5%) | Optimal Condition: Mild base ensures high chemoselectivity for the amine. |

| TEA (2.0) | THF | 0 to RT | Moderate | Significant (>20%) | Not Recommended: Stronger base deprotonates the phenol, leading to O-acylation. |

| DMAP (0.1) | DCM | RT | Low to Moderate | High (>40%) | Avoid: DMAP is a potent acylation catalyst and will strongly promote O-acylation. |

| None | THF | RT | Low | Minimal | Inefficient reaction; a base is needed to neutralize the acid byproduct and drive the reaction forward.[1] |

References

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-11. Available at: [Link]

-

Loev, B., & Kormendy, M. F. (1973). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Reddit r/Chempros. (2023). Troubleshooting of hydrazine carbamate synthesis. Available at: [Link]

-

Jessop, P. G., et al. (2021). Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts. Catalysis Science & Technology, 11(20), 6693-6701. Available at: [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

-

Li, G., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH Public Access, 19(5), 719–728. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate. Available at: [Link]

-

Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47869–47877. Available at: [Link]

- Patsnap Eureka. (2018). Method for preparing (S)-4-((2-bromo-6-fluoro-phenyl) hydroxymethyl) piperidine-1-tert-butyl formate.

-

Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. Available at: [Link]

-

Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]

-

ResearchGate. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Available at: [Link]

-

Singh, P., et al. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Journal of Agricultural and Food Chemistry, 62(29), 7132-40. Available at: [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

-

YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Available at: [Link]

-

National Institutes of Health (NIH). (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Available at: [Link]

-

YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Available at: [Link]

-

Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Available at: [Link]

Sources

- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC deprotection [ms.bzchemicals.com]

- 8. Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate | C12H16FNO3 | CID 53439114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Alternative Protecting Groups for 2-Fluoro-4-Hydroxyphenethylamine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Molecule: 2-Fluoro-4-hydroxyphenethylamine (2-F-Tyramine) The Challenge: The presence of the ortho-fluorine atom creates a unique electronic environment that disrupts standard protection protocols used for non-fluorinated tyramine.

The fluorine atom exerts a strong inductive effect (

-

Enhanced Nucleophilicity (Deprotonated): The phenoxide forms more readily under mild basic conditions, accelerating

-alkylation (e.g., Benzyl protection). -

Reduced Basicity (Oxygen): The neutral oxygen is less nucleophilic, making silylation (e.g., TBDMS) slower and the resulting silyl ether potentially more susceptible to acidic hydrolysis due to the stabilized leaving group (phenoxide).

This guide compares two primary orthogonal strategies: N-Boc / O-Benzyl (Robust) vs. N-Cbz / O-TBDMS (Mild/Specific).

Decision Logic & Chemo-Selectivity

The following decision tree illustrates the selection process based on downstream synthetic requirements.

Figure 1: Strategic decision tree for selecting protecting groups based on reaction condition tolerance.

Comparative Analysis of Strategies

Strategy A: N-Boc / O-Benzyl (Recommended)

This is the "workhorse" strategy. The increased acidity of the 2-fluoro phenol makes the installation of the benzyl ether exceptionally efficient using mild bases, avoiding racemization risks (if applied to chiral analogs) or bis-alkylation.

| Feature | N-Boc (Amine) | O-Benzyl (Phenol) | Compatibility Note |

| Installation | High. | ||

| Stability | Bases, Nucleophiles, | Acids (TFA), Bases, Oxidants | Orthogonal. Boc is removed by acid; Bn is stable to TFA. |

| Deprotection | TFA or HCl/Dioxane | Clean. Standard protocols apply. | |

| Yield (Est.) | >95% | 90-95% | Excellent scalability. |

Strategy B: N-Cbz / O-TBDMS (Specialized)

Use this when the substrate contains acid-sensitive moieties (e.g., acetals) that cannot survive Boc removal. Note that the 2-fluoro substituent makes the TBDMS ether less stable to acid than a standard phenyl TBDMS ether.

| Feature | N-Cbz (Amine) | O-TBDMS (Phenol) | Compatibility Note |

| Installation | Cbz-Cl, | TBDMS-Cl, Imidazole | Moderate. Silylation may require longer times due to 2-F electron withdrawal. |

| Stability | Acids, Mild Base | Base, Hydrogenation (variable) | Risk. TBDMS can be labile to |

| Deprotection | TBAF (Fluoride) or weak acid | Orthogonal. Cbz stable to TBAF; TBDMS stable to neutral hydrogenolysis. | |

| Yield (Est.) | 85-90% | 80-85% | Lower yields due to silyl instability. |

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of N-Boc-O-Bn-2-fluoro-4-hydroxyphenethylamine

Step 1: Selective N-Protection (N-Boc) Rationale: Protect the amine first to prevent N-alkylation during the subsequent O-benzylation step.

-

Setup: Dissolve 2-fluoro-4-hydroxyphenethylamine (1.0 equiv) in DCM (

). -

Reagents: Add Triethylamine (1.5 equiv). Cool to 0°C.

-

Addition: Add Di-tert-butyl dicarbonate (

, 1.1 equiv) dissolved in minimal DCM dropwise. -

Reaction: Warm to RT and stir for 4 hours.

-

Validation: TLC (Hex/EtOAc 1:1) should show disappearance of the baseline amine spot (Ninhydrin positive).

-

-

Workup: Wash with 1M citric acid (removes unreacted amine/TEA)

Brine -

Data: Expect clear oil/white solid. Yield: ~95%.

Step 2: O-Protection (O-Bn)

Rationale: The 2-F atom lowers phenolic

-

Setup: Dissolve N-Boc intermediate (1.0 equiv) in Acetone or DMF (

). -

Reagents: Add

(2.0 equiv) and Benzyl bromide (1.2 equiv). -

Reaction: Stir at RT for 6-12 hours. (Heat to 50°C only if sluggish; 2-F usually accelerates this).

-

Validation: TLC should show a new spot with higher

. The phenolic OH stretch (~3300

-

-

Workup: Filter solids. Concentrate. Partition EtOAc/Water.

-

Data: Expect white solid. Yield: 92%.

Protocol B: Deprotection Workflows

Selective N-Deprotection (Leaving O-Bn intact):

-

Treat with TFA/DCM (1:4) at 0°C for 1 hour.

-